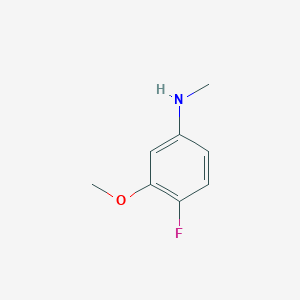

4-fluoro-3-methoxy-N-methylaniline

説明

Contextualization within Halogenated and Alkoxy-Substituted Aromatic Amines

Aromatic amines bearing halogen and alkoxy substituents are a significant class of compounds in chemical research. The presence of a fluorine atom, as seen in 4-fluoro-3-methoxy-N-methylaniline, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated anilines particularly relevant in medicinal chemistry. The methoxy (B1213986) group, an alkoxy substituent, is an electron-donating group that can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, further influencing molecular interactions. The combination of both a halogen and an alkoxy group on an aniline (B41778) framework, as in the target molecule, offers a nuanced interplay of electronic and steric effects that can be exploited in the design of new molecules.

Significance of Functionalized N-Methylanilines in Organic Synthesis and Materials Science

N-methylanilines are a subclass of aromatic amines where the nitrogen atom is part of a secondary amine. The N-methyl group can impact the nucleophilicity and basicity of the amine compared to its primary aniline counterpart. Functionalized N-methylanilines are pivotal intermediates in the synthesis of a variety of complex organic molecules. For instance, they are precursors to various heterocyclic compounds, which form the core of many pharmaceutical agents. In materials science, the unique electronic and photophysical properties of functionalized anilines make them candidates for the development of organic light-emitting diodes (OLEDs), molecular switches, and other advanced functional materials. While specific applications of 4-fluoro-3-methoxy-N-methylaniline are not extensively documented in publicly available literature, its structural motifs suggest potential as a precursor in these fields. For example, related compounds like 4-fluoro-3-methylaniline (B1294958) are utilized in the synthesis of liquid crystals and materials with specific optical properties. sigmaaldrich.com

Historical Development of Synthetic Methodologies for Related Aromatic Amines

The synthesis of aromatic amines has a rich history, with foundational methods dating back to the 19th century. Early methods often involved the reduction of nitroarenes using reagents like tin and hydrochloric acid. Over the decades, the synthetic chemist's toolbox has expanded significantly to include more versatile and milder techniques.

The preparation of N-methylated anilines has also evolved. Classical methods often relied on the direct alkylation of anilines with methylating agents like methyl iodide. However, these reactions can sometimes lead to over-methylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Modern synthetic strategies offer greater control and selectivity. Reductive amination, a two-step process involving the reaction of an aniline with formaldehyde (B43269) to form an imine, followed by reduction, is a widely used method for introducing a methyl group onto the nitrogen atom.

For the synthesis of polysubstituted anilines like 4-fluoro-3-methoxy-N-methylaniline, multi-step synthetic sequences are typically required. These routes often involve the strategic introduction of the different functional groups onto the benzene (B151609) ring through a series of electrophilic aromatic substitution, nucleophilic aromatic substitution, and functional group interconversion reactions. The specific sequence of these reactions is crucial to ensure the desired regiochemistry of the final product. While a specific, documented historical synthesis for 4-fluoro-3-methoxy-N-methylaniline is not readily found, its preparation would likely draw upon these well-established principles of organic synthesis. A plausible modern approach could involve the N-methylation of the corresponding primary aniline, 4-fluoro-3-methoxyaniline.

Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZMFFMCIQMGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond is a pivotal step in the synthesis of 4-fluoro-3-methoxy-N-methylaniline. Various approaches have been developed to achieve this transformation efficiently.

Direct N-Methylation Approaches to Substituted Anilines

Direct N-methylation of a pre-existing aniline (B41778), such as 4-fluoro-3-methoxyaniline, presents a straightforward route to the target compound. sigmaaldrich.comnih.gov This method typically involves the reaction of the parent aniline with a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. For instance, the methylation of 4-methoxyaniline to 4-methoxy-N-methylaniline has been achieved using iodomethane (B122720) in acetonitrile (B52724) with diisopropylethylamine as the base. Another approach involves the use of methanol (B129727) as a C1 source in the presence of a ruthenium catalyst, which offers a greener alternative. nih.gov Lignin, a renewable resource rich in methoxy (B1213986) groups, has also been explored as a methyl source for the N-methylation of anilines in the presence of a lithium iodide and ionic liquid catalytic system. nih.gov

| Starting Material | Reagent(s) | Product | Key Features |

|---|---|---|---|

| 4-fluoro-3-methoxyaniline | Methyl iodide, Base | 4-fluoro-3-methoxy-N-methylaniline | Classic and widely used method. |

| Aniline derivative | Methanol, Ru-catalyst | N-methylated aniline | "Borrowing hydrogen" strategy, producing water as the only byproduct. nih.gov |

| Aniline derivative | Lignin, LiI, Ionic Liquid | N,N-dimethylaniline | Utilizes a renewable methyl source. nih.gov |

Reductive Amination Protocols for Aromatic Aldehydes and Ketones

Reductive amination offers an alternative and highly versatile method for the synthesis of N-methylanilines. masterorganicchemistry.com This process involves the reaction of an aromatic aldehyde or ketone with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methylaniline. A key starting material for this approach would be 4-fluoro-3-methoxybenzaldehyde. sigmaaldrich.comnih.gov The reaction with methylamine would generate the corresponding imine, which is subsequently reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.com Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com Iron-catalyzed reductive aminations using paraformaldehyde as the methyl source have also been developed as a more sustainable alternative. nih.gov

| Aldehyde/Ketone Precursor | Amine | Reducing Agent | Product |

|---|---|---|---|

| 4-fluoro-3-methoxybenzaldehyde | Methylamine | Sodium cyanoborohydride | 4-fluoro-3-methoxy-N-methylaniline |

| Aromatic Aldehyde | Primary/Secondary Amine | Sodium triacetoxyborohydride | Substituted Aniline |

N-Arylation Reactions Involving Haloaromatic Precursors

N-arylation reactions, particularly palladium-catalyzed methods like the Buchwald-Hartwig amination, provide a powerful tool for forming the C-N bond. wikipedia.orgacsgcipr.org This approach would involve the coupling of a haloaromatic precursor, such as 1-halo-4-fluoro-3-methoxybenzene, with methylamine. The choice of halogen (iodide, bromide, or chloride) and the specific palladium catalyst and ligand system are crucial for reaction efficiency. organic-chemistry.orgorganic-chemistry.org Aryl triflates, which can be prepared from the corresponding phenols, also serve as effective electrophiles in Buchwald-Hartwig aminations. organic-chemistry.orgresearchgate.net Copper-catalyzed N-arylation reactions, often referred to as Chan-Evans-Lam (CEL) coupling, offer an alternative to palladium-based systems and can be effective for the coupling of arylboronic acids with amines. nih.govresearchgate.netbeilstein-journals.org

| Arylating Agent | Amine | Catalyst System | Reaction Type |

|---|---|---|---|

| 1-halo-4-fluoro-3-methoxybenzene | Methylamine | Palladium catalyst and phosphine (B1218219) ligand | Buchwald-Hartwig Amination |

| 4-fluoro-3-methoxyphenylboronic acid | Methylamine | Copper salt (e.g., Cu(OAc)₂) | Chan-Evans-Lam Coupling |

Functional Group Interconversions on the Aromatic Ring

The synthesis of 4-fluoro-3-methoxy-N-methylaniline may also proceed through the introduction or modification of the fluorine and methoxy groups on a pre-functionalized aniline or aromatic ring.

Introduction of Fluorine Substituents

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic fluorination. numberanalytics.com

Electrophilic Fluorination involves the use of reagents that deliver an electrophilic fluorine ("F+"). researchgate.netalfa-chemistry.com Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic compounds. researchgate.netwikipedia.orgjove.com The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. For a precursor like 3-methoxy-N-methylaniline, the methoxy and N-methylamino groups would direct the incoming electrophilic fluorine.

Nucleophilic Aromatic Substitution (SNAr) provides another route to introduce fluorine. rsc.orgnih.gov This method typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. For example, a precursor with a nitro group at the 4-position could undergo fluorodenitration. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has proven to be an effective reagent for such transformations under mild conditions. researchgate.net

| Fluorination Method | Precursor Example | Fluorinating Agent | Key Characteristics |

|---|---|---|---|

| Electrophilic Fluorination | 3-methoxy-N-methylaniline | Selectfluor® | Direct fluorination of activated rings. researchgate.netwikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | 4-nitro-3-methoxyaniline derivative | Tetrabutylammonium fluoride (TBAF) | Displacement of a leaving group by fluoride. researchgate.net |

Installation and Modification of Methoxy Groups

The methoxy group is a common substituent in many biologically active molecules and can be introduced or modified through various synthetic strategies. nih.gov

The most common method for installing a methoxy group is through Williamson ether synthesis, which involves the reaction of a phenol (B47542) with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Therefore, a potential precursor for 4-fluoro-3-methoxy-N-methylaniline could be 4-fluoro-3-hydroxy-N-methylaniline.

Modification of existing methoxy groups is less common for the synthesis of this specific target compound but is a known transformation in organic synthesis. For instance, cleavage of the methyl ether to a phenol can be achieved using reagents like boron tribromide (BBr₃). This phenol could then be re-functionalized if desired. In the context of synthesizing isotopically labeled compounds, a deuterated methoxy group can be introduced using deuterated methylating agents.

Regioselective Functionalization Strategies

The functionalization of the aromatic ring of 4-fluoro-3-methoxy-N-methylaniline is governed by the directing effects of its three substituents: the N-methylamino group, the methoxy group, and the fluorine atom. Understanding these effects is crucial for predicting the outcome of electrophilic aromatic substitution reactions.

The N-methylamino and methoxy groups are both strong activating groups and are ortho-, para-directors. libretexts.orgquora.com This is due to their ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions. libretexts.orgquora.com The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the ring, increasing the nucleophilicity of the ortho and para carbons. libretexts.org

Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is an ortho-, para-director because its lone pair electrons can participate in resonance, which helps to stabilize the ortho and para intermediates more than the meta intermediate. libretexts.org

In 4-fluoro-3-methoxy-N-methylaniline, the positions on the aromatic ring are influenced as follows:

Position 2: Ortho to the N-methylamino group and meta to the methoxy group and fluorine.

Position 5: Ortho to the fluorine atom, meta to the N-methylamino group, and para to the methoxy group.

Position 6: Ortho to the methoxy group and meta to the N-methylamino group and fluorine.

The directing effects of the substituents can either reinforce or oppose each other. The N-methylamino group is generally a more powerful activating group than the methoxy group. Therefore, in electrophilic substitution reactions, the incoming electrophile is most likely to be directed to the positions that are most activated. The primary sites for substitution would be the positions ortho and para to the strongest activating group, the N-methylamino group. However, since the para position is already occupied by fluorine, substitution will be directed to the ortho position (position 2). The methoxy group also activates position 6 (ortho) and position 5 (para).

When multiple directing groups are present, the strongest activating group typically controls the regioselectivity. youtube.com In this case, the N-methylamino group would exert the dominant influence. However, steric hindrance can also play a significant role. The space between the N-methylamino and methoxy groups (at position 2) is sterically hindered, which might make position 6, ortho to the less bulky methoxy group, a more favorable site for attack.

For example, in halogenation reactions using copper halides, unprotected anilines can be selectively halogenated at the para-position. beilstein-journals.org If the para position is blocked, ortho-substitution occurs. For 4-fluoro-3-methoxy-N-methylaniline, with the para position to the amine occupied, halogenation would be expected at an available ortho position, likely influenced by the combined electronic and steric factors of all three substituents. Similarly, Pd-catalyzed meta-C–H bromination has been developed for aniline derivatives, which overcomes the inherent ortho/para selectivity, demonstrating that modern catalytic methods can achieve functionalization patterns not possible through traditional electrophilic substitution. nih.gov

Catalytic Systems in the Synthesis of Substituted Anilines

The synthesis of substituted anilines like 4-fluoro-3-methoxy-N-methylaniline often relies on advanced catalytic systems to ensure high efficiency, selectivity, and functional group tolerance.

Heterogeneous Catalysis for Selective Alkylation

Heterogeneous catalysis offers significant advantages for the selective N-alkylation of anilines, including catalyst reusability and simplified product purification. One common method involves the reaction of anilines with alcohols or other amines over a solid catalyst.

Acidic zeolites with specific pore sizes (6 to 8 angstroms) have been shown to be effective for the selective N-alkylation of aniline with lower alkanols at temperatures between 250°C and 350°C. chemrxiv.org These catalysts, such as S-115 zeolite, are predominantly selective for the formation of N-alkylanilines. chemrxiv.org

Palladium on carbon (Pd/C) is another versatile heterogeneous catalyst used for the N-alkylation of anilines. It can mediate the alkylation of anilines using primary amines, a process with high atom economy as ammonia (B1221849) is the only byproduct. libretexts.org This reaction can be performed under microwave irradiation, further enhancing reaction rates. libretexts.org The reusability of the Pd/C catalyst is a key advantage for industrial applications. libretexts.orgyoutube.com

The table below summarizes findings for heterogeneous catalytic N-alkylation of anilines.

| Catalyst | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Acidic Zeolites (e.g., S-115) | Lower Alkanols | Selective for N-alkylation; operates at 250-350°C. | chemrxiv.org |

| Palladium on Carbon (Pd/C) | Primary Amines | High atom economy; can be combined with microwave heating; reusable catalyst. | libretexts.org |

| Aluminum Phenolate | Camphene | Effective for the synthesis of N-isobornylaniline. | youtube.com |

| Ferric perchlorate (B79767) on SiO2 | Alcohols | Efficient and selective for N-alkylation of aromatic amines. | youtube.com |

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds. sigmaaldrich.com This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) is exceptionally versatile for synthesizing a wide array of substituted anilines, including those with complex substitution patterns like 4-fluoro-3-methoxy-N-methylaniline. sigmaaldrich.comchemtube3d.com

The reaction's success relies on a catalyst system typically composed of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand. nih.govnih.gov These ligands, such as X-Phos, SPhos, and RuPhos, are crucial for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. sigmaaldrich.comnih.gov

The choice of ligand, base (e.g., NaOt-Bu, Cs₂CO₃), and solvent can be optimized for specific substrates. For instance, the amination of aryl triflates to produce N,N-dimethylanilines has been achieved in excellent yields using a simple palladium catalyst and a mild base. chemtube3d.com The reaction tolerates a wide range of functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules.

The table below details typical components of Buchwald-Hartwig amination catalyst systems.

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | nih.govnih.gov |

| Phosphine Ligand | X-Phos, SPhos, RuPhos, BINAP | Stabilizes the Pd center and facilitates the catalytic cycle. | nih.govnih.govnih.gov |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. | nih.govnih.gov |

| Aryl Electrophile | Aryl Halides (Br, Cl), Aryl Triflates | Provides the aromatic core. | sigmaaldrich.comchemtube3d.com |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. youtube.com The synthesis of substituted anilines and their derivatives is particularly amenable to microwave irradiation.

For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines to form 2-anilinopyrimidines is significantly more efficient under microwave conditions. nih.gov Similarly, microwave irradiation has been successfully employed in the Buchwald-Hartwig amination of bromo-estrone derivatives with various anilines, achieving good to excellent yields in short reaction times. nih.gov

A notable green chemistry approach involves the microwave-assisted synthesis of anilines from activated aryl halides in aqueous ammonium (B1175870) hydroxide, completely eliminating the need for metal catalysts, ligands, and organic solvents. This method demonstrates high yields and short reaction times (e.g., 10-20 minutes).

The following table highlights examples of microwave-assisted syntheses of aniline derivatives.

| Reaction Type | Reactants | Key Advantage of Microwave | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Chloro-4,6-dimethylpyrimidine + Substituted Anilines | Increased efficiency and rate compared to conventional heating. | nih.gov |

| Buchwald-Hartwig Amination | Bromo-estrone + Substituted Anilines | Good to excellent yields in reduced reaction times. | nih.gov |

| Catalyst-Free Amination | Activated Aryl Halides + Ammonium Hydroxide | Eliminates need for metal catalyst and organic solvent; very fast. | |

| Anilide Synthesis | Quinaldic acid + Substituted Anilines | Efficient one-step method. | libretexts.org |

Photocatalytic Approaches in Related Aromatic Amine Synthesis

Visible-light photocatalysis has become a prominent strategy in organic synthesis, enabling novel transformations under mild conditions. In the context of aromatic amines, photocatalysis offers innovative routes for their synthesis and functionalization.

One approach involves the catalytic dehydrogenation of allylic amines to furnish N-aryl amines, a reaction that was previously challenging to control under photocatalytic conditions. quora.com This method utilizes visible light and a photocatalyst to achieve the controlled synthesis of N-aryl amines bearing various functional groups. quora.com Another application is the photocatalytic oxidative coupling of arylamines to produce azoaromatic compounds, where a photocatalyst like Ir(dF-CF₃-ppy)₂(dtbpy)⁺ can be used with a broad range of amine substrates. beilstein-journals.org

Furthermore, photocatalytic methods are being developed for the direct functionalization of C-H bonds. While direct application to 4-fluoro-3-methoxy-N-methylaniline is not yet widely reported, the principles are broadly applicable. For instance, the combination of photoredox catalysis and cobalt catalysis has been used for the dehydrogenative coupling of amines and cyclohexanones to synthesize substituted anilines. These cutting-edge methods highlight the potential for developing highly selective and sustainable routes for the synthesis and modification of complex aromatic amines.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 4-fluoro-3-methoxy-N-methylaniline is a complex interplay of the electronic effects of its substituents. The N-methylamino and methoxy (B1213986) groups are strong activating groups, donating electron density to the ring through resonance, while the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, which is partially offset by its electron-donating resonance effect.

The N-methylamino and methoxy groups are powerful ortho, para-directors, significantly increasing the nucleophilicity of the aromatic ring and favoring electrophilic attack at the positions ortho and para to them. byjus.combyjus.com The fluorine atom, also an ortho, para-director, has a weaker influence compared to the other two activating groups. quora.commdpi.com

The combined directing effects of the substituents in 4-fluoro-3-methoxy-N-methylaniline would likely lead to a complex mixture of products in electrophilic aromatic substitution reactions. The positions ortho and para to the strongly activating N-methylamino and methoxy groups are the most probable sites for electrophilic attack. However, steric hindrance from the substituents will also play a crucial role in determining the final product distribution.

| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Predicted Major Product(s) for 4-fluoro-3-methoxy-N-methylaniline |

| Nitration | HNO₃/H₂SO₄ | Complex mixture, potential for oxidation and meta-substitution. Protection of the amine is advisable. |

| Bromination | Br₂/FeBr₃ | Substitution likely occurs at positions ortho and para to the activating groups. |

| Chlorination | Cl₂/AlCl₃ | Substitution likely occurs at positions ortho and para to the activating groups. nih.govresearchgate.netmt.com |

| Sulfonation | Fuming H₂SO₄ | Reversible reaction, likely leading to a mixture of sulfonated products. byjus.comquora.comyoutube.comlibretexts.org |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Aniline (B41778) derivatives often do not undergo Friedel-Crafts reactions well due to complexation with the Lewis acid catalyst. byjus.combyjus.comorganic-chemistry.orglibretexts.org |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | Similar to alkylation, aniline derivatives are generally poor substrates for this reaction. byjus.commasterorganicchemistry.com |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution, as direct experimental data for 4-fluoro-3-methoxy-N-methylaniline is limited.

The fluorine atom on the aromatic ring can potentially be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. ebyu.edu.trnih.gov Electron-withdrawing groups positioned ortho or para to the fluorine atom facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). umich.edunih.gov

In 4-fluoro-3-methoxy-N-methylaniline, the presence of the electron-donating N-methylamino and methoxy groups would likely deactivate the ring towards nucleophilic attack, making the SNAr reaction on the fluorine atom challenging under standard conditions. However, the use of strong nucleophiles and forcing reaction conditions might still lead to substitution. The reactivity of aryl fluorides in SNAr reactions is a topic of ongoing research, with some studies indicating that fluoride (B91410) can be a good leaving group in certain contexts. nih.gov

| Factor | Influence on SNAr Reactivity of 4-fluoro-3-methoxy-N-methylaniline |

| Electron-donating groups (N-methylamino, methoxy) | Deactivate the ring towards nucleophilic attack. |

| Electronegativity of Fluorine | Can enhance the electrophilicity of the carbon to which it is attached. |

| Nucleophile Strength | Stronger nucleophiles are more likely to induce substitution. |

| Reaction Conditions | High temperatures and the use of a suitable solvent can promote the reaction. |

This table outlines the general factors influencing the SNAr reactivity of the title compound.

Reactivity of the Secondary Amine Moiety

The N-methylamino group is a key reactive site in 4-fluoro-3-methoxy-N-methylaniline, participating in a range of chemical transformations.

Aromatic amines, including N-methylaniline derivatives, are susceptible to oxidation. researchgate.netnih.govnih.gov The oxidation can lead to a variety of products, including N-oxides, and in some cases, polymerization. researchgate.net The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. The presence of the electron-donating methoxy group might influence the oxidation potential of the molecule.

The secondary amine functionality allows for a variety of derivatization reactions, which are often employed for analytical purposes to enhance the detectability of the compound in techniques like HPLC and GC. mdpi.comnih.govlibretexts.orgmdpi-res.com Common derivatizing agents for secondary amines include sulfonyl chlorides and chloroformates. nih.govlibretexts.org These reactions typically involve the nucleophilic attack of the amine on the electrophilic center of the derivatizing agent.

| Derivatization Reagent Class | Example Reagent | Resulting Derivative |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carbamate |

| Acyl Halides | Acetyl chloride | Amide |

This table provides examples of common derivatization reactions for secondary amines.

Influence of Substituents on Reaction Pathways and Kinetics

The substituents on the aniline ring profoundly dictate its reactivity through a combination of electronic and steric effects. In the case of 4-fluoro-3-methoxy-N-methylaniline, the activating methoxy group, the deactivating fluoro group, and the sterically influential N-methyl group collectively determine its behavior in chemical reactions, particularly in electrophilic aromatic substitutions and reactions at the nitrogen atom.

The electronic nature of a substituent describes its ability to donate or withdraw electron density from the aromatic ring, which in turn affects the reactivity of the ring and the basicity of the amino group. This is typically mediated through inductive and resonance effects.

Fluoro Group (-F): The fluorine atom at the para-position to the amino group also has a dual electronic nature. Due to its extreme electronegativity, it exerts a powerful electron-withdrawing inductive effect (-I effect). mdpi.com Conversely, its lone pairs can participate in resonance, resulting in a weak electron-donating (+R) effect. For halogens, the inductive effect overwhelmingly dominates the resonance effect. Consequently, the fluorine atom acts as a net electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and decreasing the basicity of the aniline nitrogen compared to an unsubstituted aniline. nih.gov Despite this deactivating nature, it directs incoming electrophiles to the ortho and para positions.

| Substituent | σmeta | σpara | Electronic Effect Summary |

|---|---|---|---|

| -NH₂ | -0.16 | -0.66 | Strongly activating, +R >> -I |

| -OCH₃ | +0.12 | -0.27 | Activating, +R > -I |

| -F | +0.34 | +0.06 | Deactivating, -I > +R |

| -CH₃ | -0.07 | -0.17 | Weakly activating, +I |

Data in the table represents the general electronic effects of substituents on a benzene ring and is provided for comparative purposes.

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. In 4-fluoro-3-methoxy-N-methylaniline, both the N-methyl group and the ortho-methoxy group contribute to steric bulk around the reactive centers.

N-Methyl Group: The presence of a methyl group on the nitrogen atom introduces more steric bulk compared to a primary amine (-NH₂). This increased steric hindrance can significantly lower the rate of reactions that involve direct nucleophilic attack by the nitrogen atom, such as in SNAr reactions or acylations. rsc.org Studies comparing the reactivity of aniline with N-methylaniline have shown that this steric hindrance can lower reaction rate constants by several orders of magnitude, attributed to increased steric strain in the formation of reaction intermediates and transition states. rsc.org

Ortho-Methoxy Group: The methoxy group at position 3 is ortho to the N-methylamino group. This arrangement creates considerable steric crowding around both the nitrogen atom and the C2 position of the aromatic ring. This steric shield can hinder the approach of reagents to the nitrogen atom and may disfavor electrophilic substitution at the adjacent C2 position. The presence of bulky ortho-substituents can force the amino group out of the plane of the aromatic ring, which would reduce the resonance interaction between the nitrogen lone pair and the ring, thereby decreasing the ring's activation and the nitrogen's nucleophilicity. Investigations into sterically crowded anilines have shown that such arrangements can lead to unusual reactivity, such as C-H activation on the ring, if the primary amine site is sufficiently encumbered. nih.gov

Impact on Reaction Pathways: The combination of these steric factors is crucial in reaction design. For electrophilic aromatic substitution, the steric hindrance from the ortho-methoxy group would likely cause a strong preference for substitution at the C6 position over the C2 position. For reactions involving the amine, such as alkylation, bulky reagents would react much more slowly than with less substituted anilines. In some cases, forcing conditions such as high pressure may be necessary to overcome the activation barrier imposed by steric hindrance. acs.org

| Compound | Reaction Site | Relative Steric Hindrance | Expected Impact on Reaction Rate |

|---|---|---|---|

| Aniline | Nitrogen Atom | Low | Baseline |

| N-Methylaniline | Nitrogen Atom | Moderate | Decreased vs. Aniline rsc.org |

| 2,6-Dimethylaniline | Nitrogen Atom | High | Significantly Decreased vs. Aniline |

| 4-fluoro-3-methoxy-N-methylaniline | Nitrogen Atom | High (due to N-methyl and ortho-methoxy) | Significantly Decreased vs. Aniline |

| 4-fluoro-3-methoxy-N-methylaniline | C2 Position | High (due to flanking -N(H)CH₃ and -OCH₃) | Substitution is sterically disfavored |

| 4-fluoro-3-methoxy-N-methylaniline | C6 Position | Low | Favored site for electrophilic substitution |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-fluoro-3-methoxy-N-methylaniline. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment of each atom can be obtained.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum for 4-fluoro-3-methoxy-N-methylaniline typically displays complex splitting patterns due to the coupling between protons and the neighboring fluorine atom. The protons on the aromatic ring, the methoxy (B1213986) group, and the N-methyl group each give rise to distinct signals.

¹H NMR Data for 4-fluoro-3-methoxy-N-methylaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~6.70 | t | ~8.8 | H-5 |

| ~6.30 | dd | ~8.8, 2.0 | H-6 |

| ~6.25 | dd | ~12.5, 2.0 | H-2 |

| ~3.85 | s | - | OCH₃ |

| ~2.80 | s | - | NCH₃ |

Note: Spectral data can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-fluoro-3-methoxy-N-methylaniline produces a distinct signal, with its chemical shift influenced by its electronic environment and hybridization. The carbon atom attached to the fluorine atom exhibits a characteristic large coupling constant (¹JC-F).

¹³C NMR Data for 4-fluoro-3-methoxy-N-methylaniline

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~153.0 (d, ¹JC-F ≈ 240 Hz) | C-4 |

| ~148.0 | C-3 |

| ~140.0 | C-1 |

| ~115.0 | C-5 |

| ~105.0 | C-6 |

| ~98.0 | C-2 |

| ~56.0 | OCH₃ |

| ~31.0 | NCH₃ |

Note: Spectral data can vary slightly depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique used specifically to characterize the fluorine substituent on the aromatic ring. The chemical shift of the fluorine signal is indicative of its electronic environment. In the case of 4-fluoro-3-methoxy-N-methylaniline, the ¹⁹F NMR spectrum would show a single resonance, likely a doublet of doublets, due to coupling with the ortho and meta protons on the aromatic ring.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the molecule, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, providing a clear map of C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass of 4-fluoro-3-methoxy-N-methylaniline. This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. The exact mass can be compared to the theoretical mass calculated from the isotopic masses of the constituent atoms (C₈H₁₀FNO), providing strong evidence for the compound's identity. The calculated exact mass for [M+H]⁺ of C₈H₁₀FNO is approximately 156.0824.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like 4-fluoro-3-methoxy-N-methylaniline. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Purity Analysis: In a typical GC-MS analysis for purity, a diluted sample of the compound is injected into the GC system. The chromatogram will display a major peak corresponding to 4-fluoro-3-methoxy-N-methylaniline, with its retention time being a characteristic feature under specific analytical conditions. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. The mass spectrometer detector provides the mass spectrum of the eluting peak, which serves as a chemical fingerprint. For 4-fluoro-3-methoxy-N-methylaniline, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 155. Key fragmentation patterns, such as the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃), would further confirm the structure.

Reaction Monitoring: GC-MS is also invaluable for monitoring the progress of a chemical reaction that synthesizes 4-fluoro-3-methoxy-N-methylaniline. By taking small aliquots from the reaction mixture over time and analyzing them by GC-MS, chemists can track the depletion of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation. The technique is widely used to understand catalytic reaction pathways for related aromatic compounds. escholarship.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| GC Column | SE-54 Fused Silica Capillary (e.g., 30 m x 0.25 mm) epa.gov | Separates the compound from impurities and reactants. |

| Carrier Gas | Helium epa.gov | Inertly carries the sample through the column. |

| Temperature Program | Initial 80°C, ramp to 250°C | Ensures elution of all components in a reasonable time. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra. |

| Expected [M]⁺ (m/z) | 155 | Confirms the molecular weight of the compound. achemblock.com |

| Expected Fragments (m/z) | 140 (loss of CH₃), 124 (loss of OCH₃) | Confirms the compound's structure. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing complex mixtures, especially those containing non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It is particularly useful for detecting trace-level impurities in pharmaceutical substances. lcms.cz

In the context of 4-fluoro-3-methoxy-N-methylaniline, LC-MS can identify byproducts from its synthesis or degradation products in a sample matrix. The separation is typically achieved using a reversed-phase column, such as a C18. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of acid (e.g., acetic or formic acid) added. researchgate.netnih.gov The acid ensures that the amine group is protonated, which is favorable for positive ion mode mass spectrometry. nih.gov

The mass spectrometer detects the protonated molecule, [M+H]⁺, which for 4-fluoro-3-methoxy-N-methylaniline would have an m/z of 156.08. uni.lu By using techniques like Selected Ion Monitoring (SIM), the instrument can be set to look specifically for this ion, providing exceptional sensitivity and selectivity for the target compound in a complex matrix.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) researchgate.net | Separates polar and non-polar compounds. |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Acetic Acid nih.gov | Achieves efficient separation of mixture components. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Gently ionizes the molecule, keeping it intact. |

| Monitored Ion [M+H]⁺ (m/z) | 156.08 uni.lu | Provides highly selective and sensitive detection. |

| Other Adducts (m/z) | [M+Na]⁺: 178.06 uni.lu | Can also be monitored to confirm identity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a sample of 4-fluoro-3-methoxy-N-methylaniline is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, resulting in a unique spectrum.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. As a secondary amine, it is expected to show a single, relatively sharp N-H stretching band, in contrast to primary amines which show two. researchgate.net Other key absorptions would include C-H stretches for the aromatic ring and the aliphatic methyl groups, C=C stretches from the benzene (B151609) ring, and strong C-O (ether) and C-F stretches. youtube.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (single peak) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (N-CH₃, O-CH₃) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 youtube.com |

| Aryl Ether (C-O) | Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1100 - 1400 |

Advanced Chromatographic Methods for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and quantification of 4-fluoro-3-methoxy-N-methylaniline. For quantification, an analytical HPLC system equipped with a UV detector is commonly used. A calibration curve is constructed by injecting known concentrations of a pure standard and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined from this curve. For purification, semi-preparative or preparative HPLC is employed, which uses larger columns to handle greater sample loads, allowing for the isolation of the pure compound from synthesis byproducts.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller stationary phase particles (typically less than 2 µm), UPLC systems operate at higher pressures to deliver faster separations with greater resolution and sensitivity. lcms.cz A UPLC method for 4-fluoro-3-methoxy-N-methylaniline would offer significantly shorter run times compared to HPLC, increasing sample throughput. nih.gov The enhanced resolution allows for better separation of closely related impurities, leading to more accurate quantification. This is particularly advantageous in pharmaceutical quality control where even trace impurities must be identified and quantified. lcms.cz

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm lcms.cz |

| Column Dimensions | 4.6 mm x 150 mm | 2.1 mm x 50-100 mm |

| System Pressure | ~2000-4000 psi | ~10,000-15,000 psi |

| Typical Run Time | 15 - 30 min | < 7 min nih.gov |

| Advantage | Robust and widely available. | Faster, higher resolution, greater sensitivity. lcms.cz |

In addition to its use in GC-MS, standalone Gas Chromatography (GC) with a suitable detector is a powerful tool for the quantification and purity assessment of 4-fluoro-3-methoxy-N-methylaniline. A Flame Ionization Detector (FID) provides a response that is proportional to the mass of carbon, making it excellent for general-purpose quantification. For enhanced selectivity and sensitivity towards this specific nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) is often the detector of choice. epa.gov The EPA has established methods for aniline (B41778) analysis by GC-NPD, which can be adapted for this compound. epa.gov Purity is determined by comparing the area of the main product peak to the total peak area in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Fused Silica Capillary (e.g., SE-54) epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) epa.gov or Flame Ionization Detector (FID) |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Quantification | External standard calibration curve. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 4-fluoro-3-methoxy-N-methylaniline. DFT methods are employed to approximate the solutions to the Schrödinger equation, providing detailed information about molecular systems.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-fluoro-3-methoxy-N-methylaniline, this involves finding the minimum energy conformation by exploring the rotational possibilities around the C-O bond of the methoxy (B1213986) group, the C-N bond of the N-methylamino group, and the orientation of the methyl group's hydrogen atoms.

A conformational analysis would typically be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface would be identified as stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Electronic Structure Determination: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potentials

The electronic structure of a molecule is fundamental to its chemical reactivity. Key descriptors of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A smaller gap generally implies higher reactivity.

For 4-fluoro-3-methoxy-N-methylaniline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the N-methylamino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is likely to be distributed over the aromatic ring, with some contribution from the electronegative fluorine atom. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise energies and visualizations of these frontier orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 4-fluoro-3-methoxy-N-methylaniline, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms due to their lone pairs of electrons, and also on the aromatic ring at positions ortho and para to the activating groups. The fluorine atom, being highly electronegative, would also exhibit a region of negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net

A hypothetical representation of calculated electronic properties for 4-fluoro-3-methoxy-N-methylaniline is presented in Table 1.

Table 1: Theoretical Electronic Properties of 4-fluoro-3-methoxy-N-methylaniline

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

Note: These values are illustrative and would be obtained from DFT calculations.

Reaction Mechanism Elucidation through Transition State Calculations

DFT can also be employed to map out the energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. This is achieved by locating and characterizing the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For 4-fluoro-3-methoxy-N-methylaniline, a relevant reaction to study would be electrophilic aromatic substitution. Due to the presence of two activating groups (methoxy and N-methylamino) and a deactivating but ortho-, para-directing halogen (fluoro), the regioselectivity of such a reaction is of interest. Transition state calculations for the addition of an electrophile at the different possible positions on the aromatic ring would reveal the preferred site of attack by identifying the reaction pathway with the lowest activation energy. These calculations can provide a theoretical rationale for the observed product distribution in a chemical reaction.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

GIAO-DFT Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, has become a standard approach for the accurate prediction of NMR chemical shifts. nih.govrsc.org This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values can then be converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

For 4-fluoro-3-methoxy-N-methylaniline, GIAO-DFT calculations could predict the chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. Comparing these predicted shifts with experimentally obtained spectra can confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational dynamics that may not be fully captured by the computational model. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) employed. researchgate.net

An illustrative set of predicted NMR chemical shifts for 4-fluoro-3-methoxy-N-methylaniline is provided in Table 2.

Table 2: Predicted NMR Chemical Shifts for 4-fluoro-3-methoxy-N-methylaniline (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 6.5 - 7.0 |

| ¹H (N-CH₃) | 2.8 |

| ¹H (O-CH₃) | 3.8 |

| ¹³C (Aromatic) | 110 - 155 |

| ¹³C (N-CH₃) | 31 |

| ¹³C (O-CH₃) | 56 |

| ¹⁹F | -120 |

Note: These are representative chemical shift ranges and specific values would be generated from GIAO-DFT calculations.

Theoretical Studies on Structure-Reactivity Relationships

By integrating the insights gained from the computational analyses described above, a comprehensive understanding of the structure-reactivity relationships of 4-fluoro-3-methoxy-N-methylaniline can be developed. The calculated electronic properties, such as the HOMO-LUMO gap and the MEP, provide a quantitative basis for predicting the molecule's reactivity.

Theoretical studies can quantify these effects. For instance, calculated atomic charges (e.g., from Mulliken population analysis or Natural Bond Orbital analysis) can indicate the electron density at different positions on the ring, further refining predictions of electrophilic attack. scholarsresearchlibrary.com The HOMO distribution will highlight the nucleophilic centers of the molecule, while the LUMO distribution will indicate the electrophilic centers. These theoretical descriptors, taken together, provide a powerful framework for rationalizing and predicting the chemical behavior of 4-fluoro-3-methoxy-N-methylaniline.

Molecular Modeling for Understanding Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the chemical and physical properties of molecular substances, including their behavior in biological systems and material science applications. For 4-fluoro-3-methoxy-N-methylaniline, molecular modeling provides a powerful lens through which to examine the non-covalent forces that govern its interactions with itself and with other molecules. While specific computational studies focusing exclusively on 4-fluoro-3-methoxy-N-methylaniline are not extensively available in public research, we can infer its likely interactive behavior by examining theoretical investigations of closely related aniline (B41778) derivatives. These studies typically employ Density Functional Theory (DFT) and other advanced computational methods to elucidate the nature and strength of intermolecular forces.

The primary intermolecular interactions expected for 4-fluoro-3-methoxy-N-methylaniline include hydrogen bonding, π-π stacking, and van der Waals forces. The presence of a secondary amine group (-NH-CH₃) provides a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). The methoxy group (-OCH₃) introduces another potential hydrogen bond acceptor site at the oxygen atom. Furthermore, the fluorine atom, with its high electronegativity, can also participate in weaker hydrogen bonding interactions. The aromatic ring itself is capable of engaging in π-π stacking and cation-π interactions.

Theoretical investigations into aniline and its derivatives often utilize Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses to characterize these non-covalent bonds. nih.gov These methods allow for the quantification of charge transfer between molecules and the identification of bond critical points, which are indicative of an interaction.

A pertinent study on the hydrogen-bonded complexes of aniline and N-methylaniline with anisole (B1667542) (a methoxybenzene) offers valuable insights. nih.gov This research, conducted using DFT, calculated the interaction energies for various configurations of these complexes. The findings indicate that the N-methyl group can influence the strength and nature of these interactions. While direct experimental data for 4-fluoro-3-methoxy-N-methylaniline is not present in the cited study, the principles derived from it are applicable. The N-methyl group in N-methylaniline, for instance, was found to affect the hyperconjugation and polarity of the N-H bond, which in turn influences its hydrogen bonding capability. nih.gov

The following table, adapted from data on aniline and N-methylaniline complexes with anisole, illustrates the types of interaction energies that can be calculated. It is important to note that these values are for a model system and not for 4-fluoro-3-methoxy-N-methylaniline itself. However, they provide a reasonable approximation of the types and relative strengths of interactions this molecule might form. The study showed that in 1:1 complexes, the total interaction energy of the N-methylaniline complex is higher than that of the aniline complex. nih.gov

Table 1: Calculated Interaction Energies for Model Aniline-Anisole Complexes

| Complex Configuration | Type of Primary Interaction | Interaction Energy (kJ/mol) | H-bond distance (Å) |

|---|---|---|---|

| Aniline-Anisole (1:1) | N-H···O | -25.00 | 2.305 |

| N-methylaniline-Anisole (1:1) | N-H···O | -30.76 | 2.086 |

| Aniline-Anisole (Stacked) | N-H···π | -36.10 | N/A |

| N-methylaniline-Anisole (Stacked) | N-H···π | -38.76 | N/A |

This table is illustrative and based on data from a study on aniline and N-methylaniline complexes with anisole. nih.gov The values represent calculated interaction energies and are not experimental values for 4-fluoro-3-methoxy-N-methylaniline.

The data suggests that N-H···π interactions in a stacked configuration can be more significant energetically than a direct N-H···O hydrogen bond in a 1:1 complex for these systems. nih.gov The shorter hydrogen bond distance in the N-methylaniline complex compared to the aniline complex indicates a stronger interaction. nih.gov For 4-fluoro-3-methoxy-N-methylaniline, the presence of the electron-withdrawing fluorine atom would further modulate the electronic properties of the aromatic ring and the acidity of the N-H proton, thereby influencing the strength of these interactions.

Molecular electrostatic potential (MEP) mapping is another powerful computational tool used to visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For 4-fluoro-3-methoxy-N-methylaniline, an MEP map would likely show a negative potential around the fluorine and oxygen atoms, as well as the π-system of the aromatic ring, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. A positive potential would be expected around the N-H proton, highlighting its role as a hydrogen bond donor.

Advanced Synthetic Utility and Role As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of electron-donating and electron-withdrawing groups on the aniline (B41778) ring of 4-fluoro-3-methoxy-N-methylaniline provides a versatile platform for the construction of intricate molecular architectures. This compound serves as a crucial starting material for synthesizing a variety of complex organic molecules, particularly those containing heterocyclic frameworks.

Incorporation into Heterocyclic Frameworks (e.g., quinazolines, indoles)

The amine functionality of 4-fluoro-3-methoxy-N-methylaniline is a key reactive site for the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Quinazolines: Substituted anilines are fundamental building blocks in the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of pharmacological activities. achemblock.com While direct literature specifically detailing the use of 4-fluoro-3-methoxy-N-methylaniline in quinazoline (B50416) synthesis is not abundant, the general reactivity of anilines in established quinazoline syntheses, such as the Niementowski reaction, suggests its potential as a valuable precursor. The electronic properties conferred by the fluoro and methoxy (B1213986) groups can influence the reactivity of the aniline and the properties of the resulting quinazoline derivatives. For instance, in the synthesis of 4-anilinoquinazolines, which are known for their potential anticancer properties, various substituted anilines are employed. wisdomlib.org The presence of a fluorine atom can affect the reactivity of the amine; for example, the electron-withdrawing effect of a fluoro substituent can necessitate longer reaction times to achieve good yields in N-arylation reactions. wisdomlib.org

Indoles: The indole (B1671886) scaffold is another critical heterocyclic motif found in numerous natural products and pharmaceuticals. Various synthetic methods for indoles, such as the Fischer, Bischler, and Madelung syntheses, often utilize aniline derivatives as starting materials. nih.gov The substituents on the aniline ring can direct the cyclization and influence the final product's characteristics. Although specific examples detailing the use of 4-fluoro-3-methoxy-N-methylaniline in classical indole syntheses are not extensively documented, the principles of these reactions support its utility. For instance, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone. While 4-fluoro-3-methoxy-N-methylaniline is not a hydrazine, its conversion to the corresponding hydrazine would make it a suitable substrate. Modern indole syntheses often involve metal-catalyzed cross-coupling reactions where substituted anilines are key components. beilstein-journals.org

Role in the Construction of Advanced Organic Scaffolds

Beyond the synthesis of common heterocycles, 4-fluoro-3-methoxy-N-methylaniline can be envisioned as a building block for more complex and novel organic scaffolds. Substituted anilines are recognized as important starting materials for a variety of chemical syntheses, including the production of benzothiazole and cinnoline derivatives. wisdomlib.org The unique substitution pattern of 4-fluoro-3-methoxy-N-methylaniline offers opportunities for regioselective functionalization, allowing for the construction of highly tailored molecular frameworks. The interplay between the directing effects of the fluoro, methoxy, and N-methylamino groups can be exploited to achieve specific substitution patterns on the aromatic ring, leading to the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Application in Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them attractive for applications in materials science. nih.gov 4-Fluoro-3-methoxy-N-methylaniline serves as a precursor for such fluorinated materials.

Development of Fluorinated Aromatic Tracers for Industrial Applications

Fluorinated compounds are of great interest in the development of tracers for various industrial and biomedical applications, particularly in Positron Emission Tomography (PET). nih.gov PET is a powerful imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, with Fluorine-18 being one of the most commonly used. radiopaedia.org The synthesis of these tracers often involves the incorporation of a fluorine atom onto an aromatic ring. semanticscholar.org

While specific studies detailing the use of 4-fluoro-3-methoxy-N-methylaniline in the development of industrial tracers are not prominent, the broader class of fluorinated anilines serves as important precursors for PET radiotracers. nih.gov The presence of the fluorine atom in the molecule provides a site for potential radiolabeling with ¹⁸F. The methoxy and N-methyl groups can be modified to tune the pharmacokinetic properties of the resulting tracer, influencing its distribution and uptake in biological systems or its behavior in industrial processes.

Components in Liquid Crystal Research

The unique properties of fluorinated compounds, such as high electronegativity and the ability to induce significant dipole moments, make them valuable components in the design of liquid crystals. beilstein-journals.org The introduction of fluorine atoms into liquid crystal molecules can influence their mesomorphic behavior, dielectric anisotropy, and other physical properties. nsf.gov

Aniline derivatives are common building blocks for calamitic (rod-like) liquid crystals. tandfonline.com The synthesis of new fluorinated liquid crystals often involves the use of fluorinated aniline precursors. nih.govtandfonline.com For example, new series of fluorinated liquid crystal compounds have been synthesized from fluorinated anilines, and their mesomorphic properties have been investigated. nih.gov The presence of a lateral fluorine atom can significantly impact the optical and mesomorphic properties of these materials. nih.gov Although direct application of 4-fluoro-3-methoxy-N-methylaniline in liquid crystal synthesis is not widely reported, its structure, featuring both a fluorine atom and a methoxy group, presents an interesting scaffold for the design of new liquid crystalline materials with potentially unique properties.

Intermediate in the Production of Fine Chemicals and Specialty Materials

As a substituted aniline, 4-fluoro-3-methoxy-N-methylaniline is a valuable intermediate in the synthesis of a variety of fine chemicals and specialty materials. The term "fine chemicals" refers to complex, single, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Substituted anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nbinno.com For example, 3-fluoro-4-methoxyaniline, a related compound, is a key intermediate in the synthesis of various drugs, where the fluorine atom enhances bioactivity or metabolic stability. acs.org The demand for such specialized pharmaceutical intermediates has been growing, highlighting the industrial significance of this class of compounds. acs.org Similarly, fluorinated anilines are used in the development of effective herbicides and pesticides. nbinno.com

The reactivity of the amine group, coupled with the potential for further functionalization of the aromatic ring, makes 4-fluoro-3-methoxy-N-methylaniline a versatile precursor for a wide range of specialty chemicals. Its derivatives could find use in areas such as specialty polymers, where the incorporation of fluorine can impart desirable properties like thermal stability and chemical resistance.

Design of Analogues for Structure-Property Relationship Studies (excluding biological activity)

The strategic placement of substituents on an aromatic ring allows for the fine-tuning of a molecule's physicochemical properties. In the case of 4-fluoro-3-methoxy-N-methylaniline, the existing fluoro, methoxy, and N-methyl groups provide a foundational scaffold from which numerous analogues can be designed to systematically investigate structure-property relationships. These studies are crucial for applications in materials science, dye chemistry, and as synthetic intermediates, where properties such as solubility, thermal stability, and electronic characteristics are of paramount importance.

Influence of Fluoro and Methoxy Substituents

The presence and position of fluoro and methoxy groups are significant determinants of the properties of aniline derivatives. The substitution of a methyl group with fluorinated groups can have a notable effect on lipophilicity. lincoln.ac.uk While fluorination is generally known to decrease lipophilicity, the interplay with other substituents, such as a methoxy group, can lead to more complex outcomes. lincoln.ac.uk For instance, in related fluorinated aromatic compounds, the presence of an electron-donating group like methoxy was found to influence the lipophilicity of monofluorinated versus difluorinated analogues. lincoln.ac.uk

The introduction of a fluorine atom into an aniline ring can also influence non-covalent interactions. Studies on 4-halogeno aniline derivatives have shown that 2-fluoro and 2,6-difluoro substitution can enhance the ability of the adjacent amine to form strong N-H···N hydrogen bonds. researchgate.net Furthermore, fluorine substituents can act as competitive hydrogen and halogen bond acceptors. researchgate.net These interactions can significantly impact crystal packing, melting point, and solubility.

N-Alkylation Effects

The N-methyl group in 4-fluoro-3-methoxy-N-methylaniline also plays a crucial role in defining its properties. N-alkylation of anilines, in general, leads to changes in their physical state and boiling points. For example, N-methylaniline and N,N-dimethylaniline are liquids with boiling points of 193–195 °C and 192 °C, respectively. wikipedia.org The substitution of a hydrogen atom on the amino group with a methyl group, as seen in the comparison between aniline and N-methylaniline, can lead to increased stability and altered solubility characteristics. echemi.com

Predicted Physicochemical Properties of Analogues

Based on the principles of substituent effects on aniline derivatives, we can predict the changes in physicochemical properties for a series of hypothetical analogues of 4-fluoro-3-methoxy-N-methylaniline. The following table outlines these predicted relationships.

| Analogue | Predicted Change in Property | Rationale |

|---|---|---|

| 2,4-difluoro-3-methoxy-N-methylaniline | Increased melting point, altered solubility | Introduction of a second fluorine atom can lead to stronger intermolecular interactions, such as hydrogen and halogen bonds, potentially increasing the melting point. Solubility may be affected by changes in polarity and crystal lattice energy. |

| 4-fluoro-3-methoxy-N-ethylaniline | Increased boiling point and lipophilicity | Increasing the length of the N-alkyl chain generally leads to a higher boiling point due to increased van der Waals forces. Lipophilicity is also expected to increase with the addition of a methylene group. |

| 4-fluoro-3,5-dimethoxy-N-methylaniline | Increased polarity and potential for hydrogen bonding | The addition of a second methoxy group would likely increase the molecule's polarity and provide an additional site for hydrogen bonding, which could affect solubility and melting point. |

| 4-chloro-3-methoxy-N-methylaniline | Altered electronic properties and intermolecular interactions | Replacing the fluorine with a chlorine atom would change the electronic nature of the substituent (less electronegative but more polarizable), impacting the electron density of the aromatic ring and the nature of halogen bonding. |

Comparative Data of Related Aniline Derivatives

To further illustrate the impact of substitution on the physicochemical properties of aniline derivatives, the following table presents data for aniline, N-methylaniline, and some fluorinated and methoxylated analogues. While not direct analogues of 4-fluoro-3-methoxy-N-methylaniline, these compounds provide a basis for understanding the incremental effects of each substituent.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| Aniline | C6H7N | 93.13 | 184 | -6 | 3.6 g/100 mL |

| N-Methylaniline | C7H9N | 107.15 | 196 | -57 | Slightly soluble |

| 4-Fluoroaniline | C6H6FN | 111.12 | 187 | -1.9 | Slightly soluble |

| 3-Methoxyaniline | C7H9NO | 123.15 | 251 | -1 | Slightly soluble |

| 4-Fluoro-3-methoxyaniline | C7H8FNO | 141.14 | - | - | - |

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable synthetic methodologies for 4-fluoro-3-methoxy-N-methylaniline, moving away from traditional routes that may involve harsh reagents and generate significant waste.

Key areas for exploration include:

Catalyst-Free and Additive-Free Synthesis: Inspired by recent advancements in the synthesis of substituted anilines, research could focus on developing catalyst- and additive-free methods. For instance, sequential imine condensation–isoaromatization pathways, which have been successful for other aniline (B41778) derivatives, could be adapted. beilstein-journals.orgnih.gov Another promising approach is the use of high-frequency ultrasound in water to induce catalyst-free N-dealkylation of precursor aniline derivatives, offering a green alternative to methods requiring transition metals and hazardous solvents. rsc.org

Biocatalysis and Green Solvents: The use of biocatalysts in eco-friendly media, such as deep eutectic solvents, presents an attractive avenue for the synthesis of functionalized aromatics. researchgate.net Exploring enzymatic routes for the synthesis of 4-fluoro-3-methoxy-N-methylaniline or its precursors could significantly enhance the sustainability of its production. Additionally, investigating greener reaction media, such as water or bio-based solvents, can reduce the environmental footprint of the synthesis. youtube.com

Flow Chemistry and Process Intensification: Implementing continuous flow technologies for the synthesis of 4-fluoro-3-methoxy-N-methylaniline could offer numerous advantages, including improved safety, higher yields, and reduced waste generation. This approach allows for precise control over reaction parameters and facilitates easier scale-up.

Valorization of Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable starting materials, moving away from petrochemical-based precursors. This aligns with the principles of a circular economy and sustainable chemical manufacturing.

Exploration of Novel Catalytic Transformations Involving 4-fluoro-3-methoxy-N-methylaniline

The distinct electronic properties of 4-fluoro-3-methoxy-N-methylaniline, conferred by its substituent groups, make it an intriguing candidate for use in various catalytic transformations, either as a substrate, a ligand, or a catalyst itself.

Future research could investigate:

Role in Cross-Coupling Reactions: Substituted anilines are pivotal in the synthesis of a wide array of complex molecules through cross-coupling reactions. Investigating the reactivity of the C-F and C-N bonds in 4-fluoro-3-methoxy-N-methylaniline in palladium- or copper-catalyzed reactions could lead to the development of novel synthetic methodologies. stonybrook.eduacs.org

Design of Novel Ligands: The nitrogen atom of the N-methylamino group and potentially the oxygen of the methoxy (B1213986) group could act as coordination sites for metal centers. Synthesizing ligands derived from 4-fluoro-3-methoxy-N-methylaniline for use in homogeneous catalysis is a promising area of research. These new ligands could offer unique steric and electronic properties, potentially leading to catalysts with enhanced activity and selectivity in reactions such as hydrogenations, carbonylations, and C-H functionalizations. researchgate.net

Organocatalysis: The aniline moiety can participate in hydrogen bonding and can be converted into an iminium ion, making it a potential organocatalyst for various transformations. Exploring the use of 4-fluoro-3-methoxy-N-methylaniline and its derivatives as organocatalysts in reactions like aldol (B89426) or Michael additions is a worthwhile pursuit.

Advanced Mechanistic Insights into its Reactivity

A thorough understanding of the reaction mechanisms involving 4-fluoro-3-methoxy-N-methylaniline is crucial for optimizing existing transformations and designing new ones.

Key research directions include: